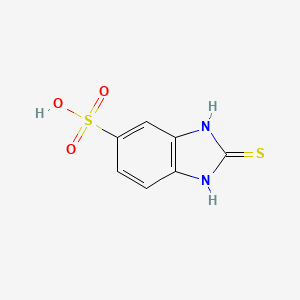
Acide 4-amino-2-fluorobutanoïque
Vue d'ensemble
Description
DL-4-Amino-2-fluorobutyric acid is an organic compound with the molecular formula C4H8FNO2 It is a derivative of butanoic acid, where the hydrogen atom at the second carbon is replaced by a fluorine atom and the hydrogen atom at the fourth carbon is replaced by an amino group
Applications De Recherche Scientifique
DL-4-Amino-2-fluorobutyric acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Analyse Biochimique
Biochemical Properties
4-Amino-2-fluorobutanoic acid plays a significant role in biochemical reactions, particularly those involving amino acid metabolism. It has been shown to interact with gamma-aminobutyric acid (GABA) transporters, influencing the transport of GABA in neural tissues . This interaction is crucial as GABA is a major inhibitory neurotransmitter in the central nervous system. Additionally, 4-Amino-2-fluorobutanoic acid can inhibit bacterial GABA aminotransferase, an enzyme involved in the degradation of GABA . This inhibition is competitive and reversible, highlighting the compound’s potential as a biochemical tool for studying GABAergic systems.
Cellular Effects
The effects of 4-Amino-2-fluorobutanoic acid on various cell types and cellular processes are profound. In neural cells, it modulates GABA transport, thereby affecting neurotransmission and neural excitability . This modulation can influence cell signaling pathways, particularly those related to inhibitory neurotransmission. Furthermore, 4-Amino-2-fluorobutanoic acid has been observed to impact gene expression related to GABA metabolism, potentially altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Amino-2-fluorobutanoic acid exerts its effects primarily through binding interactions with GABA transporters and enzymes. By binding to GABA transporters, it alters the transport dynamics of GABA across cell membranes . Additionally, its competitive inhibition of GABA aminotransferase prevents the breakdown of GABA, leading to increased levels of this neurotransmitter . These interactions underscore the compound’s role in modulating GABAergic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-2-fluorobutanoic acid have been studied over various time frames The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periodsIn vitro studies have shown that prolonged exposure to 4-Amino-2-fluorobutanoic acid can lead to sustained alterations in GABAergic signaling .
Dosage Effects in Animal Models
The effects of 4-Amino-2-fluorobutanoic acid vary with different dosages in animal models. At low doses, it enhances GABAergic activity without significant adverse effects. At higher doses, it can induce toxicity, manifesting as neural excitability and potential neurotoxicity . These findings highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
4-Amino-2-fluorobutanoic acid is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as GABA aminotransferase, influencing the metabolic flux of GABA This interaction can alter metabolite levels, potentially impacting overall cellular metabolism
Transport and Distribution
Within cells and tissues, 4-Amino-2-fluorobutanoic acid is transported and distributed via specific transporters and binding proteins. Its interaction with GABA transporters facilitates its movement across cell membranes, affecting its localization and accumulation . These transport dynamics are crucial for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Amino-2-fluorobutanoic acid is primarily within neural tissues, where it interacts with GABAergic systems. It is directed to specific compartments, such as synaptic vesicles, through targeting signals and post-translational modifications . This localization is essential for its activity and function in modulating neurotransmission.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-4-Amino-2-fluorobutyric acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with a fluorinated alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid . Another method involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base, which is then alkylated with a fluorinated alkyl halide .
Industrial Production Methods
Industrial production of DL-4-Amino-2-fluorobutyric acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
DL-4-Amino-2-fluorobutyric acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted amino acids. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of DL-4-Amino-2-fluorobutyric acid involves its interaction with specific molecular targets and pathways. It is known to affect the transport of gamma-aminobutyric acid (GABA) in the brain, potentially influencing neurotransmission and neurological function . The compound may also interact with other amino acid transporters and enzymes, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
DL-4-Amino-2-fluorobutyric acid can be compared with other similar compounds, such as:
4-Amino-2-chlorobutanoic acid: Similar structure but with a chlorine atom instead of fluorine.
4-Amino-2-bromobutanoic acid: Similar structure but with a bromine atom instead of fluorine.
4-Amino-2-iodobutanoic acid: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of DL-4-Amino-2-fluorobutyric acid lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, such as increased metabolic stability and altered reactivity compared to its halogenated analogues .
Propriétés
IUPAC Name |
4-amino-2-fluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2/c5-3(1-2-6)4(7)8/h3H,1-2,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXBTBJGHQPOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-Amino-2-fluorobutanoic acid on the GABA transport system?
A2: Research suggests that 4-Amino-2-fluorobutanoic acid inhibits the GABA transport system in a non-competitive manner []. This means that it binds to a site distinct from the GABA binding site on the transporter protein. As a result, it reduces the transporter's efficiency, leading to decreased GABA uptake into neurons. This is in contrast to other GABA analogues like tiagabine and (R,S)nipecotic acid, which exhibit competitive inhibition by directly competing with GABA for the binding site [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1225298.png)

![1-[6-Amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-3-butyl-1-ethylurea](/img/structure/B1225305.png)



![3-(4-Butyl-3-oxo-2-quinoxalinyl)propanoic acid [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] ester](/img/structure/B1225311.png)
![N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide](/img/structure/B1225314.png)


![4-[5-Chloro-6-methyl-2-(2-pyridinyl)-4-pyrimidinyl]morpholine](/img/structure/B1225319.png)

![6-Hydroxy-5-[(6-hydroxy-1-methyl-4-oxo-2-sulfanylidene-5-pyrimidinyl)-(2-pyridinyl)methyl]-1-methyl-2-sulfanylidene-4-pyrimidinone](/img/structure/B1225323.png)
